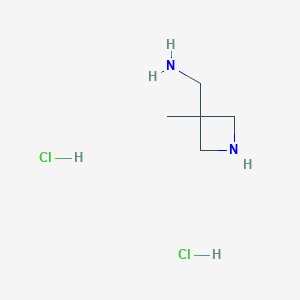

(3-Methylazetidin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-methylazetidin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFPQFJIHSGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564719 | |

| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96308-73-5 | |

| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methylazetidin-3-yl)methanamine Dihydrochloride: A Key Building Block for Advanced Kinase Inhibitors

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable scaffold.[1] Its rigid, non-planar structure provides a defined exit vector for substituents, enabling precise interactions with biological targets. This guide provides a comprehensive technical overview of (3-Methylazetidin-3-yl)methanamine dihydrochloride, a versatile building block whose strategic importance has been highlighted by its incorporation into advanced therapeutic agents, most notably the selective CDK9 inhibitor, KB-0742.[2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth analysis of the molecule's structure, a detailed protocol for its synthesis and characterization, and a thorough examination of its application in the development of targeted cancer therapeutics.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of a disubstituted azetidine. The core structure features a quaternary carbon at the 3-position, substituted with both a methyl group and an aminomethyl group. This geminal disubstitution is a key feature, providing a stereochemically defined and rigid presentation of the primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic transformations in protic media.

Below is a diagram of the chemical structure:

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 96308-73-5 | [3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Purification

The synthesis of (3-Methylazetidin-3-yl)methanamine is not extensively detailed in peer-reviewed literature for the specific compound; however, a robust synthetic route can be devised based on established methods for preparing substituted azetidines.[5][6] A common and effective strategy involves the construction of a protected azetidine precursor followed by functional group manipulation and deprotection. A logical and field-proven approach starts from a protected 3-methylazetidin-3-ol, proceeds through a nitrile intermediate, which is then reduced and deprotected.

The following multi-step synthesis is a representative and technically sound protocol.

Overall Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (3-methylazetidin-3-yl)methylcarbamate (D)

This key intermediate can be synthesized from commercially available precursors or through a multi-step sequence starting from 1-benzhydryl-3-methylazetidin-3-ol. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen. The hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyanide to introduce the one-carbon extension. Subsequent reduction of the nitrile to the primary amine and protection with a tert-butoxycarbonyl (Boc) group yields the protected intermediate. The benzhydryl group is then removed via hydrogenolysis.

Step 2: Deprotection to Yield this compound (F)

The final deprotection of the Boc group is achieved under acidic conditions.[7][8]

-

Reaction Setup: To a solution of tert-butyl (3-methylazetidin-3-yl)methylcarbamate (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol, a solution of hydrochloric acid (2.2-2.5 equivalents, e.g., 4M in dioxane or concentrated aqueous HCl) is added at 0 °C.

-

Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the deprotection is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is often triturated with a non-polar solvent like diethyl ether or hexane to precipitate the dihydrochloride salt as a solid. The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound as a white to off-white solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the molecule's structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the azetidine ring protons (typically in the 3-4 ppm range), a singlet for the C3-methyl group (around 1.3-1.5 ppm), a signal for the aminomethyl CH₂ group (around 3.0-3.3 ppm), and a broad signal for the amine and ammonium protons. |

| ¹³C NMR | A signal for the quaternary C3 carbon, a signal for the C3-methyl carbon, signals for the two equivalent azetidine CH₂ carbons, and a signal for the aminomethyl CH₂ carbon.[9] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and ammonium salt (broad bands in the 2400-3200 cm⁻¹ region), C-H stretching vibrations, and N-H bending vibrations. |

| Mass Spectrometry (ESI+) | The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z = 101.11. |

Application in Drug Discovery: A Cornerstone for the Synthesis of KB-0742

The primary significance of this compound in the field of drug discovery is its role as a crucial building block in the synthesis of the potent and selective CDK9 inhibitor, KB-0742.[2]

The Role of CDK9 in MYC-Dependent Cancers

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In many cancers, particularly those driven by the oncogene MYC, there is a high dependency on transcriptional machinery to maintain their proliferative state. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a critical step that allows the transition from paused transcription to productive elongation.[10] By inhibiting CDK9, the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway of CDK9 inhibition by KB-0742.

Synthetic Utility in the Preparation of KB-0742

In the synthesis of KB-0742, (3-Methylazetidin-3-yl)methanamine serves as the key fragment that is coupled to the core heterocyclic structure of the inhibitor. The primary amine of the azetidine fragment acts as a nucleophile, forming a crucial bond with the rest of the molecule. The azetidine ring itself is believed to provide an optimal vector and conformational rigidity, allowing the final compound to fit precisely into the ATP-binding pocket of CDK9, thereby achieving high potency and selectivity.[2] The methyl group on the azetidine ring likely contributes to favorable hydrophobic interactions within the kinase domain.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides medicinal chemists with a tool to introduce a rigid, three-dimensional element into their drug candidates. Its successful incorporation into the clinical-stage CDK9 inhibitor KB-0742 underscores the value of the 3,3-disubstituted azetidine scaffold in modern drug design. As the demand for novel therapeutics with improved properties continues to grow, the importance of such well-defined and versatile intermediates is set to increase, making a thorough understanding of their synthesis and chemistry essential for researchers in the field.

References

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).

-

tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. (n.d.). Retrieved January 24, 2026, from [Link]

-

Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

-

Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. (n.d.).

-

KB-0742 Exhibits Tolerable Safety and Activity in Relapsed/Refractory Solid Tumors. (2023, November 17). Retrieved January 24, 2026, from [Link]

-

13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B.... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Preclinical Activity of KB-0742, An Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in - Tempus. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

-

Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent - AACR Journals. (n.d.). Retrieved January 24, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 96308-73-5|this compound|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. scispace.com [scispace.com]

- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. aacrjournals.org [aacrjournals.org]

The Azetidine Ring: A Cornerstone of Modern Drug Design – An In-depth Technical Guide on (3-Methylazetidin-3-yl)methanamine dihydrochloride

Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

For decades, drug discovery was largely dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the demand for improved pharmacological profiles have propelled a shift towards three-dimensional (3D) molecular architectures. Saturated heterocycles, once considered mere accessories, are now recognized as powerful tools for navigating the intricate landscapes of protein binding pockets. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2]

This technical guide delves into the multifaceted role of the azetidine ring, with a specific focus on the versatile building block, (3-Methylazetidin-3-yl)methanamine dihydrochloride. We will explore the unique physicochemical properties conferred by the azetidine moiety and how they translate into tangible benefits in drug design, including enhanced potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this compact yet impactful structural element.

The Azetidine Advantage: A Symphony of Strain and Stability

The four-membered azetidine ring exists in a delicate balance between significant ring strain (approximately 25.4 kcal/mol) and reasonable chemical stability.[3] This inherent strain, greater than that of its five-membered pyrrolidine counterpart (5.4 kcal/mol) but less than the highly reactive three-membered aziridine (27.7 kcal/mol), is the wellspring of its unique chemical reactivity and conformational properties.[3]

Conformational Rigidity: A Pre-organized Advantage for Target Binding

One of the most compelling reasons for incorporating an azetidine ring into a drug candidate is the conformational rigidity it imparts.[2][4] Unlike more flexible aliphatic chains or larger rings, the puckered four-membered ring restricts the number of accessible conformations. This pre-organization of pendant functional groups can significantly reduce the entropic penalty upon binding to a biological target, leading to a higher binding affinity.[4] In fragment-based drug design, this rigidity provides more reliable and reproducible results in silico screening methods.[4]

The 3,3-disubstituted pattern of this compound further locks the geometry of the attached aminomethyl group, presenting it to the target in a well-defined spatial orientation. This is a critical advantage for optimizing interactions with specific residues in a binding pocket.

This compound: A Versatile Building Block

This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[5] Its structure features a rigid azetidine core with a primary amine, providing a convenient handle for further chemical modifications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H14Cl2N2 | [Generic Database] |

| Molecular Weight | 173.08 g/mol | [Generic Database] |

| Appearance | Solid | [Generic Database] |

| Solubility | Soluble in water | [Inferred from dihydrochloride salt form] |

The Role of the Azetidine Ring in Drug Design: A Mechanistic Perspective

The incorporation of the azetidine moiety, and specifically the 3-methyl-3-aminomethyl-azetidine core, offers a multitude of advantages in drug design, influencing everything from target engagement to metabolic stability.

Bioisosterism: A Strategic Replacement for Enhanced Properties

The azetidine ring is an effective bioisostere for a variety of other cyclic and acyclic functionalities. This strategic replacement can lead to significant improvements in a compound's overall profile. For instance, azetidines have been successfully used to replace larger, more lipophilic rings like pyrrolidine and piperidine, often resulting in improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]

In a comparative study of nicotinic acetylcholine receptor (nAChR) ligands, azetidinyl compounds were found to bind with enhanced affinity relative to their piperidine counterparts.[8] This highlights the potential of the azetidine ring to fine-tune ligand-receptor interactions.

Impact on Physicochemical Properties

The compact and polar nature of the azetidine ring can significantly influence key physicochemical properties of a molecule.

-

Solubility: The presence of the nitrogen atom in the azetidine ring can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility.[9] This is a critical parameter for oral bioavailability.

-

Lipophilicity (logP): Replacing larger, more greasy fragments with an azetidine ring can reduce a compound's lipophilicity, which can be beneficial for reducing off-target effects and improving metabolic stability.

-

Basicity (pKa): The nitrogen atom in the azetidine ring is basic, and its pKa can be modulated by the substituents on the ring and the nitrogen itself. This basic center can be crucial for forming salt bridges with acidic residues in a protein's active site.

Enhancing Metabolic Stability

The azetidine ring can improve a compound's metabolic stability by blocking sites of oxidative metabolism.[9] The 3,3-disubstitution pattern in this compound provides steric hindrance that can protect adjacent functionalities from enzymatic degradation by cytochrome P450 enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their metabolic stability and pharmacokinetic profiles.[1][2]

Experimental Protocols

The following protocols are provided as examples of how (3-Methylazetidin-3-yl)methanamine can be chemically manipulated. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Boc Protection of (3-Methylazetidin-3-yl)methanamine

This protocol describes the protection of the primary amine of (3-Methylazetidin-3-yl)methanamine using di-tert-butyl dicarbonate (Boc)2O.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)2O (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected product.

Protocol 2: Amide Coupling of Boc-(3-Methylazetidin-3-yl)methanamine with a Carboxylic Acid

This protocol describes the coupling of the Boc-protected amine with a carboxylic acid using a standard peptide coupling reagent like HATU.

Materials:

-

Boc-(3-Methylazetidin-3-yl)methanamine (from Protocol 1)

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of Boc-(3-Methylazetidin-3-yl)methanamine (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step process of incorporating the (3-Methylazetidin-3-yl)methanamine core into a target molecule via Boc protection and subsequent amide coupling.

Case Study: Azetidine in Kinase Inhibitors

The 3-aminomethyl-3-methylazetidine scaffold has proven to be a key structural component in the development of potent and selective kinase inhibitors. For example, analogs derived from this scaffold have been instrumental in the design of novel CDK9 (Cyclin-dependent kinase 9) inhibitors. CDK9 is a crucial transcriptional regulator and a promising therapeutic target in oncology. The rigid presentation of the amine by the azetidine ring allows for precise and strong interactions with the kinase hinge region, a critical factor for achieving high potency.

Conclusion and Future Outlook

The azetidine ring, exemplified by the versatile building block this compound, has firmly established its place in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, stability, and favorable physicochemical properties makes it an invaluable scaffold for the design of next-generation therapeutics. As our understanding of complex biological targets continues to grow, the demand for sophisticated, three-dimensional molecules will only increase. The strategic incorporation of the azetidine ring will undoubtedly play a pivotal role in the discovery and development of innovative medicines with improved efficacy and safety profiles. The continued development of novel synthetic methodologies to access diverse and densely functionalized azetidines will further expand their application in drug discovery.[10]

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Li, Z., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Singh, R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(22), 14894–14900. [Link]

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421–4434. [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 123-145. [Link]

-

ResearchGate. (n.d.). Carboxylic acid-Amine coupling?. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]

-

Brewster, J. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 123-145. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786–15813. [Link]

-

Trafton, A. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

-

ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

-

Hundal, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563–47585. [Link]

-

Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2415–2421. [Link]

-

Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

-

Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 64(19), 6045–6055. [Link]

-

Martinez-Mayorga, K., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(2), 163–168. [Link]

-

ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

-

Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. International Journal of Molecular Sciences, 24(4), 3326. [Link]

-

ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wierzbinski, E., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(41), e202200925. [Link]

-

Agostino, M., & Mancuso, R. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules, 26(24), 7564. [Link]

-

ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Method for the Preparation of Carboxylic Esters Using (Chloromethylene)dimethylammonium Chloride. Retrieved from [Link]

-

STM Journals. (n.d.). Computational Biomodeling: Transforming Drug Design with Advanced Simulations. Retrieved from [Link]

-

Abu-Youssef, M. A. M., et al. (2022). A New Zn(II) Azido Complex of L-Arginine: X-ray Crystal Structure, Hirshfeld, and AIM Studies. Crystals, 12(5), 693. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

Sources

- 1. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates [mdpi.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. technologynetworks.com [technologynetworks.com]

(3-Methylazetidin-3-yl)methanamine Dihydrochloride: A Technical Guide to a Novel Scaffold for Drug Discovery

Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1] Unlike its more flexible five- and six-membered counterparts, such as pyrrolidine and piperidine, the inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) imparts a distinct three-dimensional geometry that can facilitate favorable interactions with biological targets.[2] This conformational constraint can lead to enhanced binding affinity and selectivity, while the introduction of sp³-rich character often improves solubility and reduces off-target toxicity.[3]

This in-depth technical guide focuses on a particularly valuable building block for novel scaffold design: (3-Methylazetidin-3-yl)methanamine dihydrochloride . This compound features a quaternary center within the azetidine ring, a methyl group that can influence lipophilicity and metabolic stability, and a primary amine handle that serves as a versatile point for synthetic elaboration. Through a comprehensive exploration of its synthesis, properties, and applications, this guide will equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this unique scaffold in their discovery programs.

Physicochemical Properties and Strategic Advantages

The incorporation of the 3-methyl-3-(aminomethyl)azetidine moiety into a lead compound can offer several strategic advantages over more traditional cyclic amine scaffolds like piperidine. These benefits stem from the unique stereoelectronic properties of the strained four-membered ring.

| Property | (3-Methylazetidin-3-yl)methanamine Moiety | Corresponding Piperidine Analog | Rationale and Impact on Drug Design |

| pKa of the Aminomethyl Group | Expected to be slightly lower | Typically around 10-11 | The electron-withdrawing effect of the azetidine ring can reduce the basicity of the exocyclic amine, potentially mitigating off-target effects associated with highly basic centers. |

| Lipophilicity (LogP) | Generally lower | Generally higher | The more polar nature of the azetidine ring can lead to improved aqueous solubility and a more favorable overall ADME profile.[4] |

| Metabolic Stability | Often enhanced | Susceptible to CYP-mediated oxidation | The 3,3-disubstitution on the azetidine ring can sterically hinder enzymatic attack, leading to increased metabolic stability and a longer in vivo half-life.[3] |

| Conformational Rigidity | High | Flexible (chair-boat interconversion) | The constrained conformation of the azetidine ring reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.[1] |

| Vectorial Diversity | Defined exit vectors | Multiple potential exit vectors | The rigid azetidine scaffold presents substituents in well-defined spatial orientations, allowing for more precise structure-activity relationship (SAR) studies. |

Synthesis of this compound and its N-Boc Protected Intermediate

The synthesis of this compound is a multi-step process that typically involves the construction of the core azetidine ring followed by functional group manipulations. A common and efficient strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group to facilitate purification and ensure selective reactions.

Caption: Synthetic overview for this compound.

Experimental Protocol: Synthesis of tert-Butyl (3-methylazetidin-3-yl)methylcarbamate

This protocol outlines a potential synthetic route to the N-Boc protected intermediate, which is a key precursor to the final dihydrochloride salt.

Step 1: Synthesis of N-Boc-3-methyl-3-azetidinone

The synthesis of the azetidinone intermediate can be achieved through various published methods, often starting from commercially available precursors and involving a cyclization step.[5]

Step 2: Cyanation of N-Boc-3-methyl-3-azetidinone

-

To a solution of N-Boc-3-methyl-3-azetidinone in a suitable aprotic solvent (e.g., tetrahydrofuran), add trimethylsilyl cyanide and a catalytic amount of a Lewis acid (e.g., zinc iodide) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-methyl-3-(cyanomethyl)azetidine.

Step 3: Reduction of the Nitrile

-

Dissolve N-Boc-3-methyl-3-(cyanomethyl)azetidine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, Raney nickel, under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield tert-Butyl (3-methylazetidin-3-yl)methylcarbamate.

Step 4: Deprotection to form the Dihydrochloride Salt

-

Dissolve the tert-Butyl (3-methylazetidin-3-yl)methylcarbamate in a suitable organic solvent such as methanol or 1,4-dioxane.

-

Add an excess of a solution of hydrochloric acid in the same solvent.

-

Stir the mixture at room temperature. The product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.[2]

Incorporation into Novel Scaffolds: Synthetic Strategies and Protocols

The primary amine of (3-Methylazetidin-3-yl)methanamine serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular scaffolds. The two most common and powerful methods for this are N-acylation to form amides and reductive amination to form secondary or tertiary amines.

Caption: Key synthetic transformations for scaffold elaboration.

Protocol 1: N-Acylation for Amide Bond Formation

This protocol describes a general procedure for the coupling of (3-Methylazetidin-3-yl)methanamine with a carboxylic acid to form an amide linkage, a common motif in kinase inhibitors and other biologically active molecules.[6]

-

Reagents and Materials:

-

This compound

-

Carboxylic acid of interest

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

-

-

Procedure: a. To a solution of the carboxylic acid (1.0 equivalent) in the chosen solvent, add the peptide coupling reagent (1.1 equivalents) and the tertiary amine base (2.2 equivalents). b. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. c. In a separate flask, suspend this compound (1.0 equivalent) in the same solvent and add the tertiary amine base (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine. d. Add the solution of the free amine to the pre-activated carboxylic acid mixture. e. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination provides a powerful method for forming secondary or tertiary amines by reacting the primary amine of the azetidine building block with an aldehyde or ketone in the presence of a reducing agent.[7]

-

Reagents and Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Tertiary amine base (e.g., triethylamine) for neutralization

-

Anhydrous solvent (e.g., dichloromethane, methanol, or tetrahydrofuran)

-

-

Procedure: a. Suspend this compound (1.0 equivalent) in the chosen solvent and add the tertiary amine base (2.2 equivalents) to generate the free amine. b. Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution of the free amine. c. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. d. Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. e. Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). f. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by column chromatography to yield the desired secondary or tertiary amine.

Conformational Analysis and its Implications

The conformational rigidity of the azetidine ring is a key determinant of its utility in scaffold design. NMR spectroscopy and X-ray crystallography are powerful tools for elucidating the preferred conformations of molecules containing this motif.

In the case of 3,3-disubstituted azetidines, the ring puckering and the orientation of the substituents are of particular interest. The four-membered ring can adopt a puckered conformation to relieve some of its inherent strain. The substituents at the 3-position will occupy pseudo-axial and pseudo-equatorial positions. The conformational preference will be influenced by the steric bulk of the substituents.

NMR studies, particularly 2D-NOESY experiments, can provide through-space correlations between protons, which can be used to deduce the relative stereochemistry and preferred conformation in solution.[8] For example, the observation of a nuclear Overhauser effect (NOE) between a proton on the methyl group and a proton on one of the azetidine ring methylene groups can provide insight into the puckering of the ring and the orientation of the methyl group.

X-ray crystallography provides a definitive picture of the solid-state conformation.[9] Analysis of crystal structures of compounds containing the 3-methyl-3-(aminomethyl)azetidine scaffold can reveal the precise bond angles, bond lengths, and torsional angles, confirming the puckered nature of the ring and the spatial disposition of the substituents.

Caption: Workflow for conformational analysis of azetidine-containing scaffolds.

Safety and Handling

-

Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the design of novel molecular scaffolds in drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it an attractive alternative to more traditional cyclic amines. The strategic incorporation of this moiety can lead to compounds with improved physicochemical and pharmacokinetic properties, ultimately enhancing their potential as therapeutic agents. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utilization of innovative scaffolds such as the 3-methyl-3-(aminomethyl)azetidine core will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]

- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (2013).

-

3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010).

-

Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. (2022). MDPI. [Link]

-

Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors. (n.d.). Europe PMC. [Link]

- Synthesis of azetidine derivatives. (2000).

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2015).

-

Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]

- Preparation of C-pyrazine-methylamines. (2013).

-

N.m.r. and conformational analysis of some 2,3-disubstituted methyl alpha-L-rhamnopyranosides. (1991). PubMed. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles. [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Synthesis and Biological Evaluation of 3-(Substituted-benzylidene)-1,3-dihydro-indolin Derivatives as Human Protein Kinase CK2 and p60c-Src Tyrosine Kinase Inhibitors. (2007). ResearchGate. [Link]

-

Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Royal Society of Chemistry. [Link]

- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (2021).

-

MSDS of azetidine hydrochloride. (n.d.). Capot Chemical. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.). ResearchGate. [Link]

-

Narrowing down the conformational space with solid-state NMR in crystal structure prediction of linezolid cocrystals. (2022). PubMed. [Link]

-

SAFETY DATA SHEET - Azetidine hydrochloride. (2023). Fisher Scientific. [Link]

-

Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). ScienceDirect. [Link]

-

Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (2007). ResearchGate. [Link]

-

Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. (2022). PubMed Central. [Link]

-

Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2006). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. N.m.r. and conformational analysis of some 2,3-disubstituted methyl alpha-L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.fr [fishersci.fr]

Methodological & Application

Application Notes and Protocols for the Coupling of (3-Methylazetidin-3-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylazetidin-3-yl)methanamine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a strained azetidine ring and a primary amine functionality offers a unique three-dimensional scaffold that can be incorporated into novel molecular entities to explore new chemical space and enhance pharmacological properties. Azetidines are increasingly sought after as bioisosteres for larger, more flexible ring systems, often leading to improved metabolic stability and physicochemical properties.[1][2] This guide provides detailed experimental protocols for two fundamental and widely used coupling reactions involving this compound: amide bond formation and reductive amination. The protocols are designed to be a practical resource for researchers aiming to synthesize a diverse range of derivatives from this versatile starting material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 96308-73-5 | [3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| SMILES Code | NCC1(C)CNC1.[H]Cl.[H]Cl | [3] |

Handling and Safety Precautions

As with all laboratory chemicals, this compound and other azetidine-containing compounds should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[6] The dihydrochloride salt is a solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[7]

Key safety considerations include:

-

Irritant: The compound may cause skin and eye irritation.[7] In case of contact, rinse the affected area with copious amounts of water.

-

Inhalation: Avoid inhaling the dust.

-

Spills: In case of a spill, clean the area thoroughly with an appropriate absorbent material.[5]

Core Concepts: Navigating the Dihydrochloride Salt in Coupling Reactions

A critical aspect of working with this compound is understanding the role of the dihydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic and unreactive in its salt form. To participate in coupling reactions, the free amine must be liberated in situ. This is achieved by the addition of a suitable, non-nucleophilic base. The choice of base and the stoichiometry are crucial for the success of the reaction.

Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[8] The reaction involves the coupling of a carboxylic acid with an amine. To facilitate this, the carboxylic acid is typically activated using a coupling reagent.[9] For reactions involving an amine hydrochloride salt, it is essential to add at least two equivalents of a base: one to neutralize the hydrochloride salt of the amine and another to facilitate the coupling reaction itself.[2][10]

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound (an aldehyde or a ketone).[9] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced by a reducing agent.[11] When starting with an amine hydrochloride salt, a base must be added to neutralize the salt and allow for the initial formation of the imine.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling and reductive amination of this compound.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent and DIPEA as the base.

Caption: Workflow for Amide Coupling.

Materials:

| Reagent | Molar Equiv. |

| Carboxylic Acid | 1.0 |

| This compound | 1.0 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 |

| DIPEA (N,N-Diisopropylethylamine) | 3.0 |

| Anhydrous DMF (N,N-Dimethylformamide) | - |

| Ethyl Acetate | - |

| Saturated aqueous NaHCO₃ solution | - |

| Brine | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - |

| Silica Gel for chromatography | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add this compound (1.0 eq) to the solution.

-

Slowly add DIPEA (3.0 eq) to the reaction mixture at 0 °C (ice bath). The addition of the base is crucial to liberate the free amine.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The steric hindrance of the amine may necessitate longer reaction times.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.[7]

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol outlines a general procedure for the reductive amination of this compound with a carbonyl compound using sodium triacetoxyborohydride as the reducing agent.

Caption: Workflow for Reductive Amination.

Materials:

| Reagent | Molar Equiv. |

| Aldehyde or Ketone | 1.1 |

| This compound | 1.0 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |

| Triethylamine (TEA) | 2.2 |

| Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - |

| Acetic Acid (optional, catalytic) | - |

| Saturated aqueous NaHCO₃ solution | - |

| Dichloromethane (DCM) for extraction | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - |

| Silica Gel for chromatography | - |

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

-

Suspend the solids in anhydrous DCE or DCM.

-

Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salts and facilitate imine formation.

-

Optionally, a catalytic amount of acetic acid can be added to promote imine formation, particularly with less reactive ketones.[13]

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the silica gel) to yield the desired secondary amine.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete liberation of the free amine.- Steric hindrance of the amine.- Ineffective coupling reagent or reducing agent.- Insufficient reaction time. | - Ensure the correct stoichiometry of the base is used (at least 2 equivalents for the dihydrochloride).- Switch to a more potent coupling reagent for hindered amines (e.g., COMU).[10]- For reductive amination, consider a two-step procedure: isolate the imine first, then reduce.[14]- Increase the reaction time and continue monitoring. |

| Formation of side products | - In amide coupling, self-condensation of the carboxylic acid.- In reductive amination, over-alkylation to the tertiary amine. | - Use a coupling reagent with an additive like HOBt to suppress side reactions.[15]- In reductive amination, use a 1:1 stoichiometry of the amine to the carbonyl compound. A two-step procedure can also prevent over-alkylation.[14] |

| Difficulty in purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Basic nature of the product leading to streaking on silica gel. | - For carbodiimide couplings, choose DIC over DCC for easier removal of the urea byproduct.[15]- Add a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) to the chromatography eluent. |

Characterization of Coupled Products

The successful synthesis of the coupled products should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., the amide carbonyl stretch).

Conclusion

This compound is a versatile building block for the synthesis of novel compounds in drug discovery. The protocols provided herein for amide coupling and reductive amination offer robust starting points for the derivatization of this important scaffold. Careful consideration of the dihydrochloride salt form and the use of an appropriate base are paramount for successful transformations. By following these guidelines and employing standard optimization and purification techniques, researchers can efficiently generate a wide array of functionalized azetidine derivatives for further investigation.

References

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. bachem.com [bachem.com]

- 3. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. peptide.com [peptide.com]

Application Notes & Protocols: A Researcher's Guide to Protecting Group Strategies for (3-Methylazetidin-3-yl)methanamine

Introduction: The Synthetic Challenge of a Privileged Scaffold

(3-Methylazetidin-3-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug development. Its rigid, three-dimensional azetidine core provides a unique conformational constraint, while the primary aminomethyl group serves as a key vector for derivatization. However, the synthetic utility of this scaffold is predicated on the ability to selectively functionalize its primary amine in the presence of the tertiary azetidine nitrogen. This task is complicated by the inherent ring strain of the azetidine heterocycle (approx. 25.4 kcal/mol), which renders it susceptible to degradation under harsh reaction conditions.[1]

This guide provides a detailed analysis of protecting group strategies for (3-Methylazetidin-3-yl)methanamine. We will explore the core chemical principles governing selectivity and stability, and present field-proven protocols for the installation and removal of the most suitable amine protecting groups. Our focus is on providing researchers with the rationale to make informed decisions, ensuring high-yield, selective protection while preserving the integrity of the valuable azetidine core.

Core Principles: Reactivity and Stability

The successful protection of (3-Methylazetidin-3-yl)methanamine hinges on two key factors: the differential reactivity of its two amino groups and the stability of the four-membered ring.

-

Nucleophilicity and Selectivity: The molecule possesses a primary amine (-NH₂) and a tertiary amine (the azetidine nitrogen). Primary amines are generally more nucleophilic and less sterically hindered than tertiary amines.[2][3] This inherent difference allows for the selective protection of the exocyclic primary amine under kinetically controlled conditions using common electrophilic protecting group reagents.

-

Azetidine Ring Stability: The primary concern is the stability of the azetidine ring, particularly under acidic conditions used for some deprotection steps. Protonation of the azetidine nitrogen can activate the ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[4] Therefore, the choice of a protecting group is intrinsically linked to the conditions required for its removal. While stable to most bases and nucleophiles, the ring's lability to strong acids is a critical consideration.[1][5]

Strategic Approaches to Selective Protection

We will focus on three widely-used carbamate protecting groups—Boc , Cbz , and Fmoc —which offer a range of orthogonal deprotection conditions.[6]

The Boc (tert-Butoxycarbonyl) Strategy: High Utility with a Stability Caveat

The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of installation and general stability to a wide range of reagents.[7]

Rationale: The reaction of di-tert-butyl dicarbonate (Boc₂O) with (3-Methylazetidin-3-yl)methanamine proceeds selectively at the more nucleophilic and less hindered primary amine.[8] The primary challenge lies in the deprotection step, which typically requires strong acid (e.g., trifluoroacetic acid, TFA), posing a risk to the acid-labile azetidine ring.[4][5]

Protection Protocol: Synthesis of tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate

Figure 1. Boc Protection Scheme

-

Dissolution: Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution (a biphasic system is common).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Deprotection Protocol: Cleavage of the Boc Group

-

Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v in DCM) dropwise.

-

Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Crucially, monitor this reaction carefully to minimize the time the azetidine is exposed to strong acid, thereby reducing the risk of ring-opening.

-

Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Isolation: Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free amine with DCM or another suitable organic solvent. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.

The Cbz (Carboxybenzyl) Strategy: The Robust and Reliable Choice

The Cbz group offers a highly reliable method for amine protection, with the significant advantage of being removable under neutral conditions that are fully compatible with the azetidine ring.[9]

Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under mildly basic conditions, selectively targeting the primary amine.[10] Its removal via catalytic hydrogenolysis (H₂/Pd-C) is exceptionally mild and orthogonal to most other protecting groups, avoiding the acidic conditions that threaten the azetidine core.[6][9] This makes the Cbz strategy the recommended approach for syntheses requiring high fidelity of the azetidine scaffold.

Protection Protocol: Synthesis of benzyl ((3-methylazetidin-3-yl)methyl)carbamate

Figure 2. Cbz Protection Scheme

-

Dissolution: Suspend (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous sodium carbonate (Na₂CO₃) solution.

-

Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Deprotection Protocol: Hydrogenolysis of the Cbz Group

-

Setup: Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas (H₂). Maintain a hydrogen atmosphere (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected amine.

The Fmoc (Fluorenylmethyloxycarbonyl) Strategy: Orthogonal and Base-Labile

The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers excellent orthogonality to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[6]

Rationale: The Fmoc group is stable to acids and hydrogenation but is readily cleaved by mild bases, such as piperidine.[6] This base-lability is fully compatible with the azetidine ring. It is an ideal choice when subsequent synthetic steps involve acidic conditions or when Cbz/Boc orthogonality is required.

Protection Protocol: Synthesis of (9H-fluoren-9-yl)methyl ((3-methylazetidin-3-yl)methyl)carbamate

-

Dissolution: Dissolve (3-Methylazetidin-3-yl)methanamine (1.0 eq) in a 10% aqueous sodium carbonate solution and dioxane (1:1).

-

Reagent Addition: Cool to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise.

-

Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4-8 hours.

-

Work-up: Add water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with 1M HCl, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Deprotection Protocol: Base-Mediated Cleavage of the Fmoc Group

-

Dissolution: Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).

-

Base Addition: Add piperidine to the solution (typically 20% v/v).

-

Reaction: Stir at room temperature. The reaction is usually very fast, often completing in under 30 minutes.

-

Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting dibenzofulvene-piperidine adduct is non-volatile.

-

Isolation: The crude residue can be purified by column chromatography or by an acid-base extraction to isolate the desired free amine.

Strategy Comparison and Selection

The optimal protecting group strategy is dictated by the overall synthetic plan. The following table provides a comparative summary to guide your decision-making process.

| Protecting Group | Protection Conditions | Deprotection Conditions | Azetidine Ring Compatibility | Orthogonality & Use Case |

| Boc | Boc₂O, aq. base | Strong Acid (TFA, HCl)[5] | Moderate: Risk of acid-mediated ring-opening. Requires careful monitoring.[4] | Orthogonal to Cbz and Fmoc. Ideal for general synthesis if subsequent steps are base-sensitive or require hydrogenation. |

| Cbz | Cbz-Cl, aq. base | H₂/Pd-C (Catalytic Hydrogenolysis)[9] | Excellent: Hydrogenolysis is mild, neutral, and highly compatible. | Orthogonal to Boc and Fmoc. The most reliable choice for preserving the azetidine core. |

| Fmoc | Fmoc-Cl, aq. base | Mild Base (20% Piperidine in DMF)[6] | Excellent: Base-labile deprotection is fully compatible with the azetidine ring. | Orthogonal to Boc and Cbz. Preferred in peptide synthesis or when acid/hydrogenation must be avoided. |

Experimental Workflow: A Decision-Making Diagram

The following workflow illustrates a logical process for selecting the appropriate protecting group strategy.

Figure 3. Decision workflow for protecting group selection.

Conclusion

The selective protection of (3-Methylazetidin-3-yl)methanamine is a readily achievable synthetic transformation when guided by a sound understanding of the molecule's reactivity and stability. Due to the inherent risk of ring-opening under strong acidic conditions, the Cbz (carboxybenzyl) group represents the most robust and reliable strategy for protecting the primary amine while ensuring the integrity of the azetidine core. The Fmoc group provides an excellent orthogonal alternative, particularly when basic deprotection is desired. While the Boc group is a viable option, its use necessitates careful control and monitoring during the acid-mediated deprotection step to mitigate potential side reactions. By selecting the appropriate strategy based on the planned synthetic route, researchers can confidently employ this valuable building block in the design and synthesis of novel chemical entities.

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50091. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. (2023). Stability of different azetidine esters. [Link]

-

Baran, P. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. [Link]

-

Jalal, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2598-2613. [Link]

-

Chemtube3d. (2021). Adding Cbz Protecting Group Mechanism. [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

-

ResearchGate. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. [Link]

-

Journal of the American Chemical Society. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

-

National Institutes of Health. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]

-

Fiveable. Nucleophilicity of Amines Definition. [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. [Link]

-

Chemguide. Amines as nucleophiles. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. youtube.com [youtube.com]

Mastering the Purification of (3-Methylazetidin-3-yl)methanamine Derivatives: A Guide for Drug Discovery Professionals

For researchers, medicinal chemists, and process development scientists, the isolation of pure, well-characterized chemical entities is the bedrock of reliable and reproducible results. The (3-methylazetidin-3-yl)methanamine scaffold is an increasingly important building block in modern drug discovery, valued for the unique three-dimensional architecture it imparts to molecules.[1] However, the inherent basicity and polarity of these small, nitrogen-containing heterocycles present significant purification challenges. This comprehensive guide provides a detailed exploration of robust purification strategies tailored for derivatives of (3-methylazetidin-3-yl)methanamine, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.

The Purification Challenge: Understanding the Physicochemical Landscape

Derivatives of (3-methylazetidin-3-yl)methanamine are characterized by a tertiary amine within the azetidine ring and a primary amine in the side chain. This dual basicity, coupled with their often high polarity, dictates the primary obstacles in their purification:

-